molecular formula C15H13N5O4S B11024747 methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11024747
M. Wt: 359.4 g/mol
InChI Key: MQFYJPSFKMAIII-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a benzotriazine ring, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine intermediate, which is then coupled with a thiazole derivative. The final step involves esterification to introduce the methyl carboxylate group.

    Preparation of Benzotriazine Intermediate: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions to form the benzotriazine ring.

    Coupling with Thiazole Derivative: The benzotriazine intermediate is then reacted with a thiazole derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzotriazine ring can be reduced to form dihydro derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Hydrolysis using aqueous sodium hydroxide (NaOH) or acidic conditions with hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones of the thiazole ring.

    Reduction: Dihydro derivatives of the benzotriazine ring.

    Substitution: Carboxylic acid derivatives from ester hydrolysis.

Scientific Research Applications

Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzotriazine and thiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzotriazine and thiazole rings in a single molecule allows for diverse interactions and applications, making it a valuable compound in various research fields.

Biological Activity

Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H14N4O4S\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_4\text{S}

This compound features a thiazole ring, a benzotriazine moiety, and an acetylamino group, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of benzotriazine compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. For example, IC50 values ranging from 3.58 to 15.36 μM were reported against three different cancer cell lines .
  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. Specific interactions with BRAF and VEGFR-2 kinases have been documented, with IC50 values comparable to established anticancer drugs like sorafenib .

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with related compounds resulted in an increase in both early and late apoptotic cells . This suggests that this compound may trigger programmed cell death through multiple pathways.

Comparative Analysis of Related Compounds

Compound NameIC50 (Cancer Cell Lines)Mechanism of ActionReference
Compound A3.58 - 15.36 μMBRAF/VEGFR Inhibition
Compound B0.071 μM (BRAF), 0.194 μM (VEGFR)Apoptosis Induction
Methyl 4-methyl...TBDTBDTBD

Study on Benzothiazole Derivatives

A significant study focused on the synthesis of benzothiazole derivatives revealed their potential as dual inhibitors targeting BRAF and VEGFR pathways. The findings suggested that modifications in the structure could enhance their efficacy and selectivity against cancer cells .

Clinical Implications

The biological activity of this compound suggests its potential role in developing new anticancer therapies. Further clinical trials are necessary to evaluate its safety and effectiveness in humans.

Properties

Molecular Formula

C15H13N5O4S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H13N5O4S/c1-8-12(14(23)24-2)25-15(16-8)17-11(21)7-20-13(22)9-5-3-4-6-10(9)18-19-20/h3-6H,7H2,1-2H3,(H,16,17,21)

InChI Key

MQFYJPSFKMAIII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)OC

Origin of Product

United States

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